molecular formula C11H11F4N3O B12229293 1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide

1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide

Cat. No.: B12229293
M. Wt: 277.22 g/mol
InChI Key: CHWMWUUGYKUIIU-UHFFFAOYSA-N
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Description

1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

The synthesis of 1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring. One common method involves the use of trifluoromethylation reactions to introduce the trifluoromethyl group onto the pyridine ring. This can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions .

The pyrrolidine ring is then introduced through a cyclization reaction, often involving the use of a suitable amine precursor. The final step involves the formation of the carboxamide group, which can be achieved through amidation reactions using reagents like carbodiimides or acid chlorides .

Chemical Reactions Analysis

1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions for these reactions vary, but they typically involve the use of solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyridine derivatives and modified pyrrolidine rings.

Scientific Research Applications

1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and trifluoromethyl groups on the pyridine ring contribute to its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H11F4N3O

Molecular Weight

277.22 g/mol

IUPAC Name

1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C11H11F4N3O/c12-7-4-6(11(13,14)15)5-17-10(7)18-3-1-2-8(18)9(16)19/h4-5,8H,1-3H2,(H2,16,19)

InChI Key

CHWMWUUGYKUIIU-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=C(C=C(C=N2)C(F)(F)F)F)C(=O)N

Origin of Product

United States

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